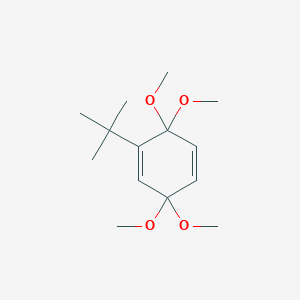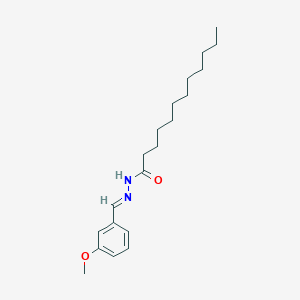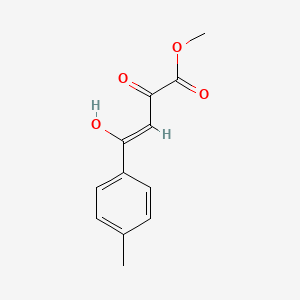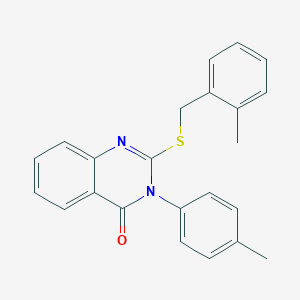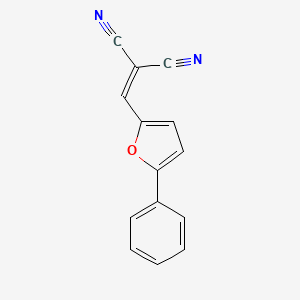
1-(4-Chlorophenyl)-2-(5-((2,2-dimethylhydrazono)methyl)furan-2-yl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-2-(5-((2,2-dimethylhydrazono)methyl)furan-2-yl)ethane-1,2-dione is a synthetic organic compound that features a chlorophenyl group, a furan ring, and a hydrazone moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-(5-((2,2-dimethylhydrazono)methyl)furan-2-yl)ethane-1,2-dione can be achieved through multi-step organic reactions. A typical synthetic route might involve:
Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the Chlorophenyl Group: This can be achieved via electrophilic aromatic substitution reactions.
Formation of the Hydrazone Moiety: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-(5-((2,2-dimethylhydrazono)methyl)furan-2-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the hydrazone moiety or other functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-(5-((2,2-dimethylhydrazono)methyl)furan-2-yl)ethane-1,2-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-(5-methylfuran-2-yl)ethane-1,2-dione: Similar structure but lacks the hydrazone moiety.
1-(4-Chlorophenyl)-2-(5-((2,2-dimethylhydrazono)methyl)thiophene-2-yl)ethane-1,2-dione: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
1-(4-Chlorophenyl)-2-(5-((2,2-dimethylhydrazono)methyl)furan-2-yl)ethane-1,2-dione is unique due to the presence of the hydrazone moiety and the combination of the furan ring with the chlorophenyl group. This unique structure may confer specific biological activities and chemical properties not found in similar compounds.
Properties
Molecular Formula |
C15H13ClN2O3 |
|---|---|
Molecular Weight |
304.73 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-[5-[(E)-(dimethylhydrazinylidene)methyl]furan-2-yl]ethane-1,2-dione |
InChI |
InChI=1S/C15H13ClN2O3/c1-18(2)17-9-12-7-8-13(21-12)15(20)14(19)10-3-5-11(16)6-4-10/h3-9H,1-2H3/b17-9+ |
InChI Key |
RFKSWXGKWBVLIR-RQZCQDPDSA-N |
Isomeric SMILES |
CN(C)/N=C/C1=CC=C(O1)C(=O)C(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CN(C)N=CC1=CC=C(O1)C(=O)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15079905.png)
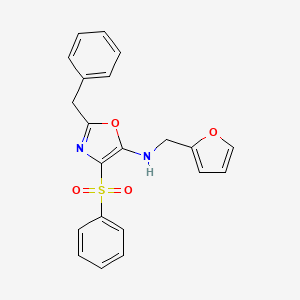


![(5E)-2-(4-Chlorophenyl)-5-[4-(isopentyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15079942.png)
![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15079948.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15079956.png)
![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079974.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B15079977.png)
